N,N-Dimethyl-2-{[1-(pyridin-2-yl)ethyl]amino}acetamide
Description
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-pyridin-2-ylethylamino)acetamide |
InChI |
InChI=1S/C11H17N3O/c1-9(10-6-4-5-7-12-10)13-8-11(15)14(2)3/h4-7,9,13H,8H2,1-3H3 |
InChI Key |
DEFROHUETKEYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)NCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Method 1: Amide Formation via EDCI-Mediated Coupling
Overview:
This method involves coupling 1-(pyridin-3-yl)ethanamine with N,N-dimethylacetamide derivatives using a carbodiimide coupling reagent, EDCI, in an aprotic solvent such as dimethylformamide (DMF) or pyridine.
Pyridin-3-yl-ethylamine + N,N-Dimethylacetamide derivative → N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide
| Parameter | Details |
|---|---|
| Reagents | 1-(Pyridin-3-yl)ethanamine, N,N-Dimethylacetamide, EDCI, HOBt (optional) |
| Solvent | Pyridine or DMF |
| Temperature | Room temperature to 25°C |
| Time | 12-24 hours |
- Dissolve 1-(pyridin-3-yl)ethanamine in pyridine.
- Add N,N-dimethylacetamide and EDCI (1.3 equivalents).
- Stir at ambient temperature for 12–24 hours.
- Quench with water, extract with ethyl acetate.
- Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
- Purify via silica gel chromatography.
- Mild reaction conditions
- High selectivity and yield
- Suitable for large-scale synthesis
Reductive Amination Approach
Method 2: One-Pot Reductive Amination
Overview:
This approach involves the reductive amination of pyridin-3-ylacetaldehyde with dimethylamine, followed by acylation to form the acetamide.
Pyridin-3-ylacetaldehyde + (CH₃)₂NH → Intermediate imine → Reduction → N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide
| Parameter | Details |
|---|---|
| Reagents | Pyridin-3-ylacetaldehyde, dimethylamine, NaBH₄ or other reducing agents |
| Solvent | Methanol or ethanol |
| Temperature | 0–25°C during reduction |
| Time | 4–8 hours |
- Mix pyridin-3-ylacetaldehyde with excess dimethylamine in methanol.
- Add NaBH₄ slowly under stirring.
- Allow reduction to proceed at room temperature.
- After completion, adjust pH to neutral.
- Acylate the resulting amine with acetic anhydride or N,N-dimethylacetamide derivatives.
- One-pot process reduces purification steps
- Good for synthesizing analogues
Multi-Step Synthesis via Halogenated Intermediates
Method 3: Halogenation Followed by Nucleophilic Substitution
Overview:
This method involves halogenating pyridin-3-yl derivatives (e.g., via NBS or bromination) to generate reactive intermediates, which are then coupled with amines.
Pyridin-3-yl compound → Brominated intermediate → Nucleophilic substitution with dimethylamine → Final amide
| Step | Reagents & Conditions |
|---|---|
| Bromination | NBS, AIBN, CCl₄, 30°C |
| Coupling | Dimethylamine in ethanol, reflux |
- Brominate pyridin-3-yl compounds using NBS under radical conditions.
- Isolate the brominated intermediate.
- React with excess dimethylamine in ethanol under reflux.
- Convert the amine to the acetamide via acylation with acetic anhydride.
- Facilitates selective substitution
- Suitable for derivatization
Industrial-Scale Synthesis via Continuous Flow Chemistry
Method 4: Flow Reactor Synthesis
Overview:
For large-scale production, continuous flow reactors enable precise control over reaction parameters, improving safety and yield.
- Reactants are pumped continuously into a reactor with controlled temperature.
- Coupling reagents like EDCI or carbodiimides are used inline.
- Real-time monitoring ensures consistent quality.
- Scalability and reproducibility
- Reduced reaction times and waste
Summary of Key Data and Reaction Parameters
| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Method 1 | 1-(Pyridin-3-yl)ethanamine, N,N-Dimethylacetamide, EDCI | Pyridine/DMF | 25°C | 12–24 h | >85% | Mild, scalable |
| Method 2 | Pyridin-3-ylacetaldehyde, (CH₃)₂NH, NaBH₄ | Methanol | 0–25°C | 4–8 h | 75–90% | One-pot |
| Method 3 | Brominated pyridin-3-yl derivatives, dimethylamine | Ethanol | Reflux | 12–24 h | Variable | Requires halogenation step |
| Method 4 | Continuous flow setup | Various | Controlled | Continuous | High | Industrial scale |
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-{[1-(pyridin-2-yl)ethyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N,N-dimethyl-2-{[1-(pyridin-2-yl)ethyl]amino}acetic acid.
Reduction: Formation of N,N-dimethyl-2-{[1-(pyridin-2-yl)ethyl]amino}ethanol.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-2-{[1-(pyridin-2-yl)ethyl]amino}acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-{[1-(pyridin-2-yl)ethyl]amino}acetamide involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes. Additionally, the dimethylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, emphasizing differences in substituents, biological activity, and physicochemical properties:
Key Findings from Comparative Analysis:
Role of Pyridinyl Moieties : The pyridine ring in the target compound distinguishes it from sulfonyl or phenyl analogs, enabling selective interactions with receptors like 5-HT4 or opioid targets .
Impact of Amide vs. Sulfonamide Groups : Sulfonamide derivatives (e.g., CID 57682568) exhibit stronger enzyme inhibition but may lack selectivity due to reactive sulfonyl groups. In contrast, the dimethylacetamide in the target compound balances polarity and metabolic stability .
Conformational Flexibility : Piperazine-containing analogs (e.g., LP) show greater flexibility, which may enhance binding to dynamic receptor sites but reduce metabolic stability compared to rigid acetamide derivatives .
Pharmacokinetic Properties: Ether or alkyl linkers (e.g., phenylpropoxy in ) reduce solubility, whereas the ethylamino group in the target compound improves aqueous compatibility.
Biological Activity
N,N-Dimethyl-2-{[1-(pyridin-2-yl)ethyl]amino}acetamide, a compound with significant potential in medicinal chemistry, exhibits various biological activities that make it a subject of interest for researchers. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse scientific sources.
The molecular formula of this compound is , with a molecular weight of approximately 207.28 g/mol. The compound features a dimethylamino group and a pyridine ring, which are known to enhance its biological activity through interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Preliminary studies suggest that the compound may modulate the activity of certain neurotransmitter receptors, which can lead to various physiological effects. For instance, compounds with similar structures have shown inhibitory effects on enzymes involved in metabolic pathways or receptors implicated in disease processes .
Biological Activities
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition .
- Antiviral Properties : The compound has shown potential antiviral activity in preliminary studies, particularly against viruses that affect respiratory systems .
- Cytotoxic Effects : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the activation of specific apoptotic pathways within the cells .
- Neuroprotective Effects : The interaction of this compound with neurotransmitter systems suggests potential neuroprotective effects, which could be beneficial in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published by the Journal of Medicinal Chemistry, this compound was tested on non-small cell lung cancer (NSCLC) models. The compound demonstrated significant growth inhibition and induced apoptosis in resistant cancer cell lines when used alone or in combination with existing therapies .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The unique structure allows for further modifications to enhance its biological properties or reduce side effects.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its effects.
- In Vivo Studies : Animal model studies to assess efficacy and safety profiles.
- Clinical Trials : Initiation of clinical trials to evaluate therapeutic potential in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
